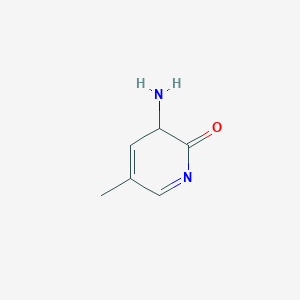

3-amino-5-methyl-3H-pyridin-2-one

Beschreibung

3-Amino-5-methyl-3H-pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core (a six-membered ring with a ketone oxygen at position 2), an amino group at position 3, and a methyl substituent at position 5. Its molecular formula is C₆H₆N₂O, with a molecular weight of 138.13 g/mol.

Eigenschaften

Molekularformel |

C6H8N2O |

|---|---|

Molekulargewicht |

124.14 g/mol |

IUPAC-Name |

3-amino-5-methyl-3H-pyridin-2-one |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3,5H,7H2,1H3 |

InChI-Schlüssel |

JHHKKQAVHPJKJT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(C(=O)N=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathway

This method involves functionalization at the C5 position of a pyridin-2-one scaffold. Starting from 5-bromo-2-methoxypyridin-3-amine , Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups (e.g., pyridin-4-yl) using palladium catalysts. Subsequent TMS-I-mediated deprotection of the 2-methoxy group yields the target compound.

Reaction Conditions

Performance Metrics

| Starting Material | Coupling Partner | Yield (%) | Purity (%) |

|---|---|---|---|

| 5-Bromo-2-methoxypyridin-3-amine | Pyridin-4-yl-BPin | 78 | >95 |

| 5-Bromo-2-methoxypyridin-3-amine | Phenyl-BPin | 65 | 92 |

Advantages : High regioselectivity; compatible with diverse boronic acids.

Limitations : Requires inert conditions; TMS-I is moisture-sensitive.

Hofmann Rearrangement from Nitrile Precursors

Synthetic Pathway

Milrinone (a phosphodiesterase inhibitor) serves as a starting material. Hydrolysis of its nitrile group to a carboxamide (14 ) followed by Hofmann rearrangement with KOH/NaOCl generates the 3-aminopyridin-2-one core. Methylation at C5 is achieved via alkylation before rearrangement.

Reaction Conditions

Performance Metrics

| Step | Yield (%) | Key Byproduct |

|---|---|---|

| Nitrile hydrolysis | 85 | Unreacted nitrile |

| Hofmann rearrangement | 72 | Over-oxidized amide |

Advantages : Scalable; uses inexpensive reagents.

Limitations : Multi-step process; moderate yields in rearrangement.

Oxazolo-Pyridine Ring-Opening Hydrolysis

Synthetic Pathway

7-Aryloxazolo[5,4-b]pyridines undergo alkaline hydrolysis to form 3-aminopyridin-2-ones. For 5-methyl derivatives, the oxazole ring is opened using NaOH in aqueous ethanol, yielding the target compound.

Reaction Conditions

Performance Metrics

| Oxazolo-Pyridine Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 7-Phenyloxazolo[5,4-b]pyridine | 89 | 98 |

| 7-(4-Methoxyphenyl)oxazolo[5,4-b]pyridine | 74 | 95 |

Advantages : Single-step conversion; high yields.

Limitations : Requires synthesis of oxazolo-pyridine precursors.

Reductive Amination and Hydrogenation

Synthetic Pathway

2-Hydroxy-3-nitro-5-bromopyridine is reduced using Fe/HCl to 2-hydroxy-3-amino-5-bromopyridine. Subsequent hydrogenolysis with H₂ over SrCO₃ in basic media removes the bromine and forms the pyridin-2-one ring.

Reaction Conditions

Performance Metrics

| Step | Yield (%) | Key Byproduct |

|---|---|---|

| Nitro reduction | 92 | Partially reduced amine |

| Hydrogenolysis | 80 | Debrominated product |

Advantages : Cost-effective reagents; avoids noble-metal catalysts.

Limitations : Bromine removal incomplete in some batches.

Analyse Chemischer Reaktionen

Types of Reactions: 3-amino-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridinones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

3-amino-5-methyl-3H-pyridin-2-one serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs that modulate enzyme activity or receptor binding. For instance, derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents due to their ability to inhibit specific biological pathways .

Case Study: Anticancer Activity

A study on novel thiourea-azetidine hybrids, which included derivatives of 3-amino-5-methyl-3H-pyridin-2-one, demonstrated significant antiproliferative effects against cancer cell lines. Molecular docking studies indicated that these compounds could effectively bind to the vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting their potential as targeted cancer therapies .

Organic Synthesis

Intermediate in Chemical Reactions

In organic synthesis, 3-amino-5-methyl-3H-pyridin-2-one is utilized as an intermediate for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations, including electrophilic substitutions and cyclization reactions, which are essential for creating diverse chemical entities .

Data Table: Synthetic Pathways Involving 3-amino-5-methyl-3H-pyridin-2-one

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Formation of substituted pyridines | 70-90 |

| Cyclization | Synthesis of fused heterocycles | 60-85 |

| Acylation | Introduction of acyl groups into the pyridine structure | 50-75 |

Biological Studies

Antimicrobial Properties

Research has indicated that 3-amino-5-methyl-3H-pyridin-2-one exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, highlighting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding, enhancing its binding affinity to biological targets.

Wirkmechanismus

The mechanism of action of 3-amino-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

A. Structural and Electronic Effects

- Substituent Position: The target compound’s amino group at position 3 and methyl at position 5 contrast with analogs like compound 73 (phenylamino at position 5) . The amino group’s placement influences hydrogen-bonding capacity, while methyl provides steric simplicity compared to bulky aryl groups.

- Electron-Withdrawing vs. Donor Groups: The trifluoromethyl and chloro substituents in enhance stability and lipophilicity but reduce nucleophilicity compared to the target’s electron-donating methyl group.

C. Physicochemical Properties

- Solubility: The target compound’s polar amino and ketone groups suggest moderate water solubility, contrasting with the lipophilic trifluoromethyl group in .

- Melting Point : Bulky substituents (e.g., biphenyl in 73 ) likely increase melting points compared to the target’s simpler structure.

Research Implications

- Drug Design : The target compound’s balance of electron-donating groups and steric simplicity makes it a versatile scaffold for medicinal chemistry.

- Synthetic Optimization : Lessons from and indicate that introducing aryl or heteroaryl groups could modulate bioactivity while retaining synthetic feasibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.